Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane
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Overview
Description
Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane is an organophosphorus compound that features a bromine atom, three phenyl groups, and a boronate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane typically involves the following steps:
Formation of the Boronate Ester: The boronate ester moiety is synthesized by reacting 3-bromobenzyl alcohol with pinacol and boron trichloride.
Phosphane Formation: The triphenylphosphane moiety is introduced by reacting triphenylphosphine with the boronate ester under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane undergoes various types of reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The bromine atom can be substituted in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Biaryl compounds when used in Suzuki-Miyaura coupling.
Scientific Research Applications
Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be used in the development of pharmaceuticals through its role in organic synthesis.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate ester moiety acts as a nucleophile, while the bromine atom serves as a leaving group in substitution reactions. The phosphane moiety can stabilize transition states and intermediates, facilitating the reaction process.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Lacks the boronate ester moiety, making it less versatile in cross-coupling reactions.
Phenylboronic Acid: Does not contain the phosphane moiety, limiting its ability to stabilize reaction intermediates.
Uniqueness
Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane is unique due to its combination of a boronate ester and a phosphane moiety, which allows it to participate in a wider range of reactions and stabilize various intermediates.
Properties
IUPAC Name |
bromo-triphenyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33BBrO2P/c1-30(2)31(3,4)35-32(34-30)26-16-14-15-25(23-26)24-36(33,27-17-8-5-9-18-27,28-19-10-6-11-20-28)29-21-12-7-13-22-29/h5-23H,24H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUAINFNUMVRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CP(C3=CC=CC=C3)(C4=CC=CC=C4)(C5=CC=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33BBrO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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